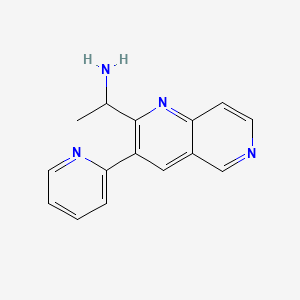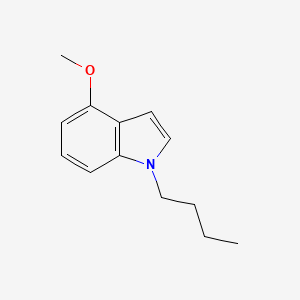
1-Butyl-4-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Butyl-4-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach involves the reaction of 3-(isothiocyanatomethyl)-1-methoxy-1H-indole with a heterocyclic compound . Industrial production methods often utilize efficient and selective protocols to obtain high yields of the desired compound .
Chemical Reactions Analysis
1-Butyl-4-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds.
Scientific Research Applications
1-Butyl-4-methoxy-1H-indole has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
1-Butyl-4-methoxy-1H-indole can be compared with other indole derivatives such as:
1-Methoxy-1H-indole: Similar in structure but lacks the butyl group, leading to different biological activities.
4-Methoxy-1H-indole: Lacks the butyl group, resulting in different chemical properties and reactivity.
1-Butyl-1H-indole: Lacks the methoxy group, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-butyl-4-methoxyindole |
InChI |
InChI=1S/C13H17NO/c1-3-4-9-14-10-8-11-12(14)6-5-7-13(11)15-2/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
DWYLJIJJXOTIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


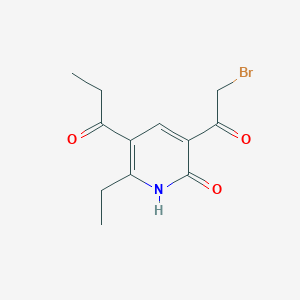
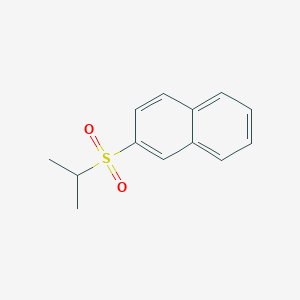

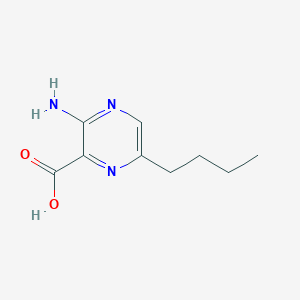


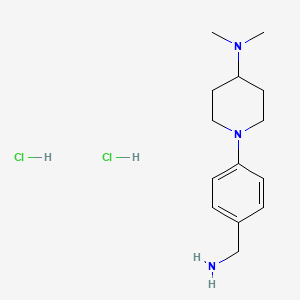
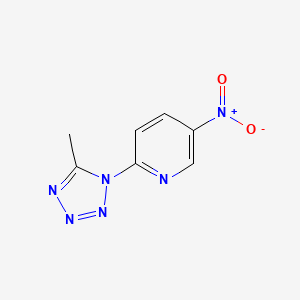
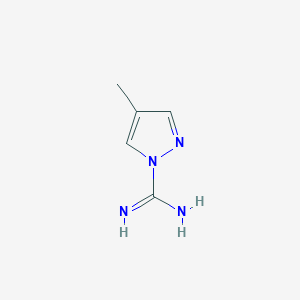
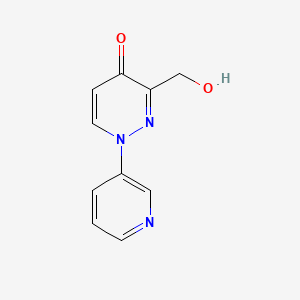
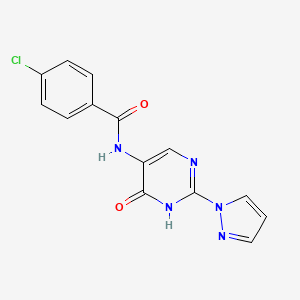

![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)
